Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester
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Overview
Description
Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its potent biological activity and is involved in various physiological processes, including cell differentiation and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester typically involves the epoxidation of retinoic acid followed by esterification. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the 5,6-epoxy derivative . The subsequent esterification can be carried out using methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, substituted derivatives, and further oxidized compounds. These products retain the core structure of retinoic acid but exhibit different biological activities .
Scientific Research Applications
Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders, cancer, and other diseases.
Industry: Used in the formulation of cosmetics and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding activates the transcription of genes involved in cell differentiation and proliferation. The epoxide group enhances the compound’s binding affinity and specificity for RARs, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
All-trans-retinoic acid: A primary metabolite of vitamin A with similar biological activities.
13-cis-retinoic acid: Another isomer of retinoic acid used in acne treatment.
9-cis-retinoic acid: Known for its role in activating both RARs and retinoid X receptors (RXRs).
Uniqueness
Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester is unique due to its epoxide group, which enhances its biological activity and specificity. This makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
7432-30-6 |
---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O3/c1-16(9-7-10-17(2)15-18(22)23-6)11-14-21-19(3,4)12-8-13-20(21,5)24-21/h7,9-11,14-15H,8,12-13H2,1-6H3/b10-7+,14-11+,16-9+,17-15+/t20-,21+/m1/s1 |
InChI Key |
FIWDPTZCMLYHJY-KUTPFEKRSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)OC)\C)/C=C/[C@]12[C@](O1)(CCCC2(C)C)C |
Canonical SMILES |
CC(=CC=CC(=CC(=O)OC)C)C=CC12C(CCCC1(O2)C)(C)C |
Synonyms |
5,6-Epoxy-5,6-dihydroretinoic Acid Methyl Ester; |
Origin of Product |
United States |
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